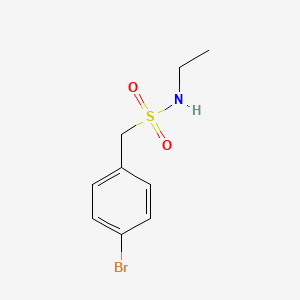
1-(4-Bromophenyl)-N-ethylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-N-ethylmethanesulfonamide (also known as 1-BEMS) is an organosulfonamide compound that has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and other industrial products. 1-BEMS has a unique structure that allows it to act as a catalyst for various reactions, and has been found to possess a variety of biological activities.
科学研究应用
1-BEMS has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, 1-BEMS has been used in the synthesis of other organosulfonamides, as well as in the preparation of polymers and other materials. Furthermore, 1-BEMS has been used in the study of enzyme-catalyzed reactions, as well as in the study of drug-receptor interactions.
作用机制
Target of Action
Related compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target enzymes or proteins essential to the life cycle of these parasites.
Mode of Action
Related compounds have shown to interact with their targets, leading to changes that inhibit the growth of parasites
Biochemical Pathways
Related compounds have been shown to interfere with the metabolic pathways of parasites, leading to their death
Result of Action
Related compounds have demonstrated potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
实验室实验的优点和局限性
1-BEMS has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is relatively stable in a variety of conditions. Furthermore, it is soluble in both organic and aqueous solvents, making it suitable for use in a variety of experiments. However, 1-BEMS is also relatively unstable in the presence of light and heat, and can be toxic if ingested.
未来方向
1-BEMS has a variety of potential applications in the fields of pharmaceuticals, agrochemicals, and other industrial products. In the future, further research is needed to explore the potential of 1-BEMS as a catalyst for organic synthesis, and its potential as a drug-receptor interaction inhibitor. Additionally, further research is needed to gain a better understanding of the biochemical and physiological effects of 1-BEMS, as well as its potential applications in the treatment of neurological disorders. Finally, further research is needed to explore the potential of 1-BEMS as a protective agent against oxidative damage.
合成方法
1-BEMS can be synthesized in a two-step process. First, the 4-bromophenyl group is reacted with ethylmethanesulfonamide in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces an intermediate product, which is then reacted with a base, such as sodium hydroxide, to form 1-BEMS. The reaction is typically carried out at room temperature and takes approximately two hours to complete.
生化分析
Biochemical Properties
1-(4-Bromophenyl)-N-ethylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, this compound has been shown to interact with other biomolecules, such as reactive oxygen species, affecting oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase results in altered neurotransmission, which can impact cell signaling pathways and gene expression . This modulation of cholinergic signaling can lead to changes in cellular metabolism and overall cell function. Furthermore, the compound’s interaction with reactive oxygen species influences oxidative stress levels, potentially affecting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the hydrolysis of acetylcholine . This binding interaction is crucial for the compound’s ability to modulate cholinergic signaling. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including neurotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its affinity for specific cellular compartments and binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
1-(4-bromophenyl)-N-ethylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMHSQKOOLOJNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589918 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223555-84-8 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)
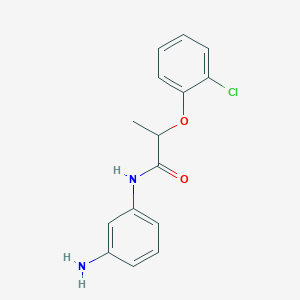
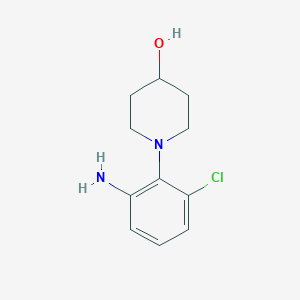
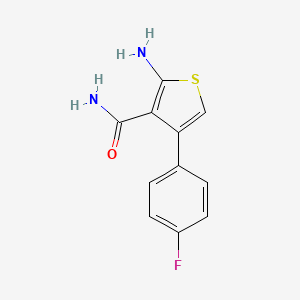
![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
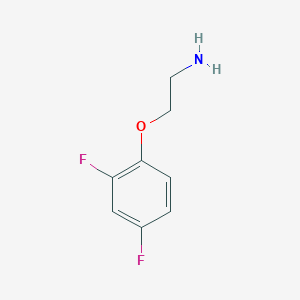
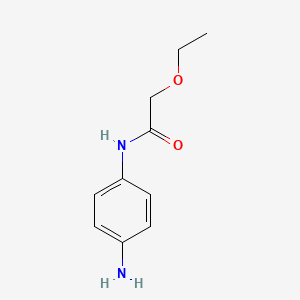

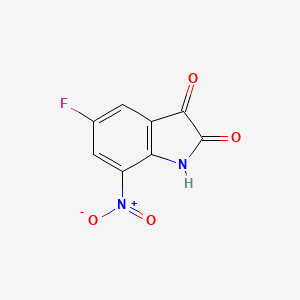
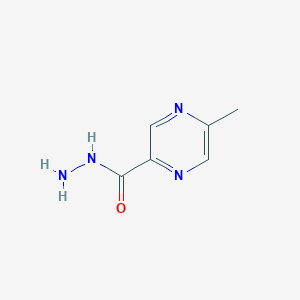
![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)
